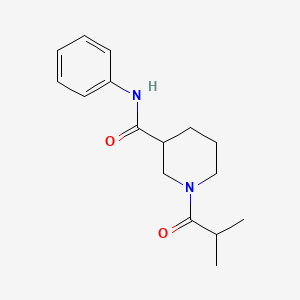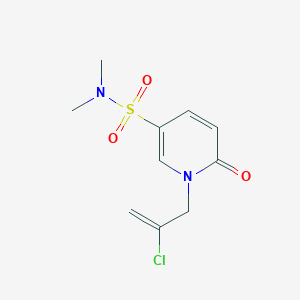![molecular formula C17H21N3O3 B7468169 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione, also known as CORM-3, is a carbon monoxide-releasing molecule that has gained significant attention in scientific research. It is a small organic molecule that can release controlled amounts of carbon monoxide (CO) into biological systems. CO is a gasotransmitter that plays a crucial role in various physiological and pathological processes. The use of CORM-3 has shown promising results in the treatment of various diseases, including inflammation, ischemia-reperfusion injury, and cancer.
作用机制
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione releases CO in a controlled manner, which then binds to heme-containing proteins, including cytochrome c oxidase and soluble guanylate cyclase. This binding activates downstream signaling pathways, leading to various physiological effects. The release of CO from 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione is slow and sustained, which allows for the controlled delivery of CO to biological systems.
Biochemical and Physiological Effects:
The release of CO from 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione has been shown to have various biochemical and physiological effects. CO has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has vasodilatory effects, which can improve blood flow and oxygen delivery to tissues. Additionally, CO has been found to have anti-apoptotic effects and can protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione in lab experiments is its ability to release controlled amounts of CO. This allows for the precise delivery of CO to biological systems, which can be difficult to achieve with other CO-releasing molecules. Additionally, 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione is relatively stable and can be stored for extended periods. However, one limitation of using 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of the experimental system.
未来方向
There are several future directions for the use of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione in scientific research. One area of interest is the potential use of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CO has been found to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Additionally, 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione may have applications in regenerative medicine, as CO has been found to stimulate angiogenesis and tissue repair. Finally, further studies are needed to determine the optimal dosing and administration of 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione for various therapeutic applications.
Conclusion:
In conclusion, 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione is a carbon monoxide-releasing molecule that has significant potential for therapeutic applications. Its ability to release controlled amounts of CO makes it a valuable tool in scientific research. 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione has shown promising results in the treatment of inflammation, ischemia-reperfusion injury, and cancer. Further studies are needed to determine its optimal dosing and administration for various therapeutic applications.
合成方法
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione can be synthesized by the reaction of diethylmalonate with 2-oxoethylindoline-3-acetate, followed by the reaction with hydrazine hydrate and carbon monoxide. The final product is obtained by recrystallization from ethanol. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione has been found to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney. It has also shown promising results in the treatment of cancer by inducing apoptosis in cancer cells.
属性
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-17(4-2)15(22)20(16(23)18-17)11-14(21)19-10-9-12-7-5-6-8-13(12)19/h5-8H,3-4,9-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMKRUWLQRVZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)N2CCC3=CC=CC=C32)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)



![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)

